Nonyl hydroxycarbamate

Description

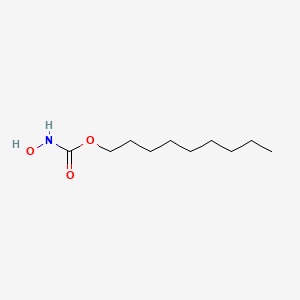

Nonyl hydroxycarbamate (C10H21O2N) is a hydroxycarbamate derivative characterized by a nine-carbon alkyl chain (nonyl group) attached to the carbamate functional group. Hydroxycarbamates are used in pharmaceuticals, agrochemicals, and as intermediates in polymerization .

Properties

CAS No. |

64420-90-2 |

|---|---|

Molecular Formula |

C10H21NO3 |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

nonyl N-hydroxycarbamate |

InChI |

InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8-9-14-10(12)11-13/h13H,2-9H2,1H3,(H,11,12) |

InChI Key |

OPDIPZZQEMENJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Nonyl hydroxycarbamate with structurally related hydroxycarbamates and carbamates based on available

Reactivity and Stability

- This compound: Expected to exhibit stability similar to benzyl N-hydroxycarbamate due to carbamate group protection. The nonyl chain may enhance solubility in nonpolar solvents .

- Ethyl N-hydroxycarbamate : Reacts with microsomal enzymes to form mutagenic intermediates; inhibited by mixed-function oxidase inhibitors .

- Benzyl N-hydroxycarbamate : Stable under acidic conditions; used for hydroxylamine protection in peptide synthesis .

Key Research Findings and Contradictions

- Inhibitor Effects: Lung tumor induction by ethyl N-hydroxycarbamate is inhibited by mixed-function oxidase inhibitors, but vinyl carbamate’s carcinogenicity remains unaffected .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing nonyl hydroxycarbamate in academic research?

- Synthesis : Use nucleophilic substitution or carbamate coupling reactions under anhydrous conditions. For example, react nonyl alcohol with a hydroxycarbamoyl chloride derivative in the presence of a base (e.g., triethylamine) .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using -NMR (e.g., δ 1.25 ppm for nonyl chain protons) and -NMR (e.g., δ 155–160 ppm for carbamate carbonyl). High-resolution ESI-MS can validate the molecular ion ([M+H]) with <5 ppm mass error .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition temperatures.

- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours and quantify degradation via LC-MS. Carbamates are typically stable in neutral conditions but hydrolyze under acidic/basic conditions via cleavage of the carbamate ester bond .

Q. What analytical techniques are optimal for detecting this compound in complex matrices?

- ESI-MS/MS : Use electrospray ionization in positive ion mode with collision-induced dissociation (CID). Monitor fragment ions (e.g., m/z 84 or 132 for carbamate-related reporter ions) for targeted quantification .

- Chromatography : Reverse-phase UPLC with UV detection at 210–220 nm (carbamate absorption band). Optimize gradient elution to resolve this compound from matrix interferences .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in biological or catalytic systems?

- DFT Calculations : Model the carbamate’s electronic structure (e.g., HOMO-LUMO gaps) to predict nucleophilic attack sites. Compare with experimental data (e.g., reaction rates with amino groups in peptides) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or enzymes to study binding affinities. Use tools like GROMACS with CHARMM force fields .

Q. What experimental designs address contradictions in reported biological activities of this compound?

- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify biphasic effects. Use cell viability assays (e.g., MTT) and orthogonal methods (e.g., caspase-3 activation for apoptosis) .

- Data Harmonization : Cross-validate results using independent techniques (e.g., SPR for binding kinetics vs. ITC for thermodynamic profiling) .

Q. How can researchers optimize the use of this compound as a derivatization agent in peptide analysis?

- Labeling Efficiency : React this compound with peptide lysine residues under mild alkaline conditions (pH 8–9). Quantify labeling yield via MALDI-TOF MS .

- Fragmentation Patterns : Use CID-MS/MS to generate α/β-type ions for sequence coverage. Compare with deuterated analogs to confirm fragmentation pathways .

Q. What strategies mitigate unwanted side reactions (e.g., Hofmann elimination) during MS analysis of this compound-tagged compounds?

- Tag Modification : Introduce heteroatoms (e.g., sulfur or oxygen) into the carbamate scaffold to stabilize the charged moiety and suppress elimination pathways .

- Collision Energy Optimization : Adjust CID energy (e.g., 20–35 eV) to favor diagnostic fragment ions while minimizing side reactions .

Methodological Notes

- Reproducibility : Document synthesis protocols (solvents, catalysts, reaction times) and analytical parameters (column type, MS settings) per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Data Reporting : Include raw spectral data (NMR, MS) and statistical analyses (e.g., error bars for triplicate experiments) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.